3,4-dihydro-2H-pyrrol-5-amine

Catalog No.
S1921799
CAS No.
872-34-4
M.F
C4H8N2
M. Wt
84.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-dihydro-2H-pyrrol-5-amine

CAS Number

872-34-4

Product Name

3,4-dihydro-2H-pyrrol-5-amine

IUPAC Name

3,4-dihydro-2H-pyrrol-5-amine

Molecular Formula

C4H8N2

Molecular Weight

84.12 g/mol

InChI

InChI=1S/C4H8N2/c5-4-2-1-3-6-4/h1-3H2,(H2,5,6)

InChI Key

NJBMZYSKLWQXLJ-UHFFFAOYSA-N

SMILES

C1CC(=NC1)N

Canonical SMILES

C1CC(=NC1)N

Here's what we can find:

  • Chemical Intermediate: Due to its structure containing a five-membered ring with nitrogen atoms (pyrrole), 3,4-DHPA could potentially serve as a building block for the synthesis of more complex molecules. However, specific examples of its use in this context are not readily available in scientific literature.
  • Research on Derivatives: Scientific research appears to focus more on derivatives of 3,4-DHPA, particularly the hydrochloride salt (3,4-dihydro-2H-pyrrol-5-amine hydrochloride). This suggests that the parent compound (3,4-DHPA) might be a precursor or intermediate for the synthesis of these derivatives.

Further Exploration:

  • PubChem entry for 3,4-DHPA: PubChem:

3,4-Dihydro-2H-pyrrol-5-amine, also known as 3,4-dihydro-2H-pyrrol-5-amine hydrochloride, is an organic compound with the molecular formula C4H8N2C_4H_8N_2 and a molecular weight of approximately 120.58 g/mol. It features a pyrrole ring structure that is partially saturated, making it a member of the pyrrole family. The compound is characterized by its two nitrogen atoms in the five-membered ring, contributing to its unique chemical properties. Its chemical structure allows for various interactions due to the presence of amino groups, which are critical in biological systems and

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Cyclization Reactions: It can undergo cyclization to form more complex nitrogen-containing heterocycles.
  • Condensation Reactions: This compound can react with carbonyl compounds to form imines or enamines, which are important intermediates in organic synthesis.

These reactions are facilitated by the compound's ability to donate and accept protons due to its amino groups .

Research indicates that 3,4-dihydro-2H-pyrrol-5-amine exhibits various biological activities. It has been studied for:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against certain bacterial strains.
  • Neuroprotective Effects: Preliminary studies suggest potential neuroprotective roles in cellular models.
  • Pharmacological Potential: The compound may serve as a scaffold for developing new pharmaceuticals targeting neurological disorders due to its ability to cross the blood-brain barrier .

Several methods exist for synthesizing 3,4-dihydro-2H-pyrrol-5-amine:

  • Reduction of Pyrrole Derivatives: Starting from pyrrole compounds, reduction reactions can yield 3,4-dihydro derivatives.
  • Cyclization of Amino Acids: The cyclization of specific amino acids under acidic or basic conditions can lead to the formation of this compound.
  • Multicomponent Reactions: Recent studies have explored multicomponent reactions involving aldehydes and amines to synthesize 3,4-dihydro-2H-pyrrol-5-amines efficiently .

3,4-Dihydro-2H-pyrrol-5-amine finds applications in various fields:

  • Pharmaceutical Industry: It serves as a building block for synthesizing biologically active compounds and potential drug candidates.
  • Agricultural Chemicals: Its derivatives may be explored for use as agrochemicals due to their biological activity against pests and pathogens.
  • Material Science: The compound may contribute to developing functional materials owing to its unique chemical properties .

Studies on the interactions of 3,4-dihydro-2H-pyrrol-5-amine with other biological molecules reveal:

  • Binding Affinity: Research has indicated that this compound can bind effectively to certain receptors in the central nervous system.
  • Metabolic Pathways: Understanding its metabolism is crucial for predicting its pharmacokinetics and potential side effects when used in therapeutic applications.

These studies are essential for evaluating the safety and efficacy of compounds derived from 3,4-dihydro-2H-pyrrol-5-amine .

Several compounds share structural similarities with 3,4-dihydro-2H-pyrrol-5-amine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Cyclopropanecarboximidamide hydrochloride57297-29-70.57
Propionimidamide hydrochloride3599-89-10.54
1H-Isoindol-3-amine hydrochloride76644-74-10.50
4,5-Dihydro-3H-pyrrol-2-ylamine hydrochloride872-32-20.67

Uniqueness

What sets 3,4-dihydro-2H-pyrrol-5-amine apart from these similar compounds is its specific hydrogen bonding capabilities and its distinct reactivity profile due to the arrangement of nitrogen atoms within its structure. This unique arrangement enables it to engage in specific biological interactions that may not be present in its analogs .

XLogP3

-0.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

84.068748264 g/mol

Monoisotopic Mass

84.068748264 g/mol

Heavy Atom Count

6

UNII

K9AJ4V6RZH

Wikipedia

3,4-Dihydro-2H-pyrrol-5-amine

Dates

Modify: 2023-07-22

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